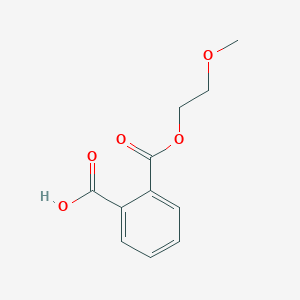

1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester

描述

准备方法

Synthetic Routes and Reaction Conditions: 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester is synthesized through the esterification of phthalic anhydride with 2-methoxyethanol. The reaction typically involves heating phthalic anhydride with 2-methoxyethanol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CO})_2\text{O} + 2 \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{COOCH}_2\text{CH}_2\text{OCH}_3)_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of methoxyethyl phthalate involves continuous esterification processes where phthalic anhydride and 2-methoxyethanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to remove water and unreacted starting materials, yielding high-purity methoxyethyl phthalate .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of water, especially under acidic or basic conditions, to yield phthalic acid and 2-methoxyethanol.

Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.

Substitution: this compound can undergo nucleophilic substitution reactions where the methoxyethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

Hydrolysis: Phthalic acid and 2-methoxyethanol.

Oxidation: Phthalic acid and other oxidation products.

Substitution: Various substituted phthalates depending on the nucleophile used.

科学研究应用

Industrial Applications

1. Plasticizer in Polymers

DMEP is primarily used as a plasticizer in cellulose acetate and other polymer formulations. It enhances the flexibility and durability of plastics, making it suitable for various consumer products such as:

- Children's Toys : DMEP is utilized in inflatable toys and play equipment due to its low toxicity profile compared to other phthalates .

- Medical Devices : Its biocompatibility makes it a candidate for use in medical-grade plastics .

2. Solvent in Chemical Processes

DMEP serves as a solvent in various chemical reactions and formulations, aiding in the dissolution of compounds that require a polar aprotic solvent environment. Its properties allow it to dissolve a wide range of organic materials, which is beneficial in industrial applications.

Toxicological Assessments

DMEP has undergone extensive toxicological evaluations due to concerns regarding its potential health effects:

- Human Health Risks : Assessments have indicated that while DMEP poses some reproductive and developmental toxicity risks, it is not classified as persistent or bioaccumulative in the environment . The substance does not meet the criteria for ecological hazards under Canadian regulations.

- Regulatory Status : In Canada, DMEP was identified as a high priority for human health risk assessment, leading to recommendations for its regulation under the Poisons Standard .

Case Studies

Case Study 1: Use in Consumer Products

A study conducted by the Australian government highlighted DMEP's application in children's inflatable toys. The assessment concluded that DMEP's low toxicity levels made it preferable over other phthalates commonly used in similar products .

| Parameter | Value |

|---|---|

| Acute Toxicity | Low |

| Skin Irritation | Minimal |

| Eye Irritation | None reported |

| Reproductive Toxicity | Observed at high doses |

Case Study 2: Toxicokinetics in Animal Studies

Research involving pregnant rats demonstrated that DMEP undergoes rapid hydrolysis to form mono-2-methoxyethyl phthalate (MMEP). This transformation raises concerns about fetal exposure during pregnancy, necessitating careful regulation of DMEP in consumer products .

作用机制

1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester exerts its effects primarily through its interaction with nuclear receptors and endocrine pathways. It can disrupt hormone synthesis, transport, and metabolism, leading to various biological effects. The compound is rapidly hydrolyzed to 2-methoxyethanol and mono-2-methoxyethyl phthalate, which are further metabolized to methoxyacetic acid. These metabolites can interfere with cellular processes and cause toxic effects .

相似化合物的比较

1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester is similar to other phthalate esters such as:

- Diethyl phthalate

- Dimethyl phthalate

- Di-n-butyl phthalate

- Di(2-ethylhexyl) phthalate

Uniqueness: this compound is unique due to its specific ester groups, which confer distinct physical and chemical properties. Unlike other phthalates, it has been largely restricted due to its potential health effects, particularly its endocrine-disrupting properties .

生物活性

1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester, commonly known as di(methoxyethyl) phthalate (DMEP), is an ester derivative of phthalic acid. This compound has garnered attention in various fields due to its potential biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of DMEP, summarizing research findings, case studies, and relevant data.

- IUPAC Name : this compound

- CAS Number : 16501-01-2

- Molecular Formula : C12H14O4

- Molecular Weight : 234.24 g/mol

Biological Activity Overview

DMEP has been evaluated for its biological effects in various studies. The primary areas of focus include its cytotoxicity against cancer cell lines, reproductive and developmental toxicity, and potential ecological impacts.

Cytotoxicity Studies

Research has demonstrated that DMEP exhibits varying degrees of cytotoxicity against different cancer cell lines. A study conducted on the cytotoxic effects of DMEP revealed the following findings:

| Cell Line | IC50 (µg/ml) | Cell Viability (%) |

|---|---|---|

| HepG2 (Liver Cancer) | 42 | 67.7 |

| MCF-7 (Breast Cancer) | 100 | 78.14 |

| HaCaT (Normal Keratinocyte) | 250 | 82.23 |

| NIH 3T3 (Normal Fibroblast) | 500 | 96.11 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The HepG2 cell line showed the highest sensitivity to DMEP, suggesting its potential as an anticancer agent .

The mechanism by which DMEP exerts its cytotoxic effects is believed to involve the induction of apoptosis in cancer cells. Morphological changes observed in treated cells suggest that DMEP may interfere with cellular functions critical for survival, including cell cycle regulation and apoptosis pathways .

Toxicological Assessment

DMEP was classified as a high priority for human health risk assessment due to its reproductive and developmental toxicity potential. The Canadian government conducted a screening assessment concluding that while DMEP poses some risks, it does not meet criteria for persistence or bioaccumulation in the environment . This classification underscores the importance of understanding both therapeutic potentials and toxicological profiles when assessing compounds like DMEP.

Case Studies

-

Cytotoxic Activity Against HepG2 and MCF-7 :

A study isolated DMEP from Streptomyces sp., demonstrating significant cytotoxic activity against HepG2 and MCF-7 cell lines. The compound exhibited an IC50 value of 42 µg/ml against HepG2 cells, indicating a strong inhibitory effect . -

Reproductive Toxicity :

In another assessment, DMEP was noted for its classification based on reproductive toxicity concerns. Regulatory bodies have highlighted the need for further studies to elucidate the full extent of its effects on human health .

属性

IUPAC Name |

2-(2-methoxyethoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-6-7-16-11(14)9-5-3-2-4-8(9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFWAKGWMSOVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884912 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16501-01-2 | |

| Record name | 1-(2-Methoxyethyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16501-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono(2-methoxyethyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016501012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。